Cucurbitacin IIa is predominantly found in the plants of the Cucurbitaceae family. Notable sources include:
These plants synthesize Cucurbitacin IIa as a defense mechanism against herbivores and pathogens, contributing to their bitter taste.
Cucurbitacin IIa belongs to the class of compounds known as tetracyclic triterpenes. It is characterized by a specific arrangement of carbon atoms that forms a steroid-like structure. The compound can be classified under the broader category of cucurbitacins, which are known for their diverse biological activities.
The synthesis of Cucurbitacin IIa can be approached through both natural extraction and synthetic methods.
The extraction yield and purity can be optimized by adjusting factors such as solvent type, temperature, and extraction time. For synthetic routes, reaction conditions like temperature, pressure, and catalyst presence are critical for successful synthesis.
Cucurbitacin IIa has a complex molecular structure characterized by a tetracyclic framework with multiple functional groups. Its molecular formula is C27H40O7, indicating the presence of 27 carbon atoms, 40 hydrogen atoms, and 7 oxygen atoms.
Cucurbitacin IIa participates in various chemical reactions that contribute to its pharmacological properties:
The stability of Cucurbitacin IIa under various conditions influences its reactivity; thus, understanding these reactions is crucial for developing formulations that maximize its therapeutic potential.
Cucurbitacin IIa exerts its biological effects through several mechanisms:
Studies have demonstrated that Cucurbitacin IIa exhibits significant cytotoxicity against various cancer cell lines while sparing normal cells, highlighting its selective action.
Thermal analysis techniques such as differential scanning calorimetry can provide insights into the thermal stability of Cucurbitacin IIa.
Cucurbitacin IIa has several promising applications in scientific research:
Cucurbitacin IIa (CuIIa) is a pharmacologically active triterpenoid primarily found in Hemsleya species (e.g., H. chinensis, H. macrosperma), with tuber tissues exhibiting the highest accumulation levels (up to 1.43 mg/g dry weight) [6] [9]. Its biosynthesis initiates from the mevalonate (MVA) pathway, where linear isoprenoid precursors converge to form the cucurbitane skeleton (19-(10→9β)-abeo-10α-lanost-5-ene) through sequential oxidations and cyclizations [6] [10].
Squalene epoxidases (SEs) catalyze the first committed step by epoxidizing squalene to 2,3-oxidosqualene. In H. chinensis, HcSE1 and HcSE2 were identified as functional enzymes producing dioxidosqualene (2,3;22,23-diepoxysqualene), the atypical precursor for cucurbitacins [6] [9]. This contrasts with typical sterol biosynthesis, which utilizes 2,3-oxidosqualene [10].
Oxidosqualene cyclases (OSCs) then cyclize dioxidosqualene into cucurbitadienol (Cuol), the universal cucurbitacin backbone. H. chinensis expresses six OSC isoforms (HcOSC1–6), with HcOSC6 showing the highest catalytic efficiency for Cuol formation [6]. Mutagenesis studies confirmed that residues E246, M261, and D490 in HcOSC6 are critical for cyclization activity [2]. Phylogenetic analysis further revealed that HcOSC6 clusters with cucurbitadienol synthases from other Cucurbitaceae species [6].
Cucurbitadienol undergoes extensive oxidative decoration by cytochrome P450 monooxygenases (CYP450s):
Finally, the acyltransferase HcAT1 acetylates the C25 hydroxyl group, yielding cucurbitacin IIa [6]. Methyl jasmonate (MeJA) elicitation experiments in H. macrosperma cell cultures confirmed that transcript levels of these genes correlate with CuIIa accumulation, validating their in vivo roles [9].
Table 1: Key Enzymes in Cucurbitacin IIa Biosynthesis
Enzyme | Gene | Function | Catalytic Residues/Key Features |
---|---|---|---|
Squalene epoxidase | HcSE1/HcSE2 | Squalene → 2,3;22,23-Dioxidosqualene | FAD/NAD(P)-binding domain |
OSC | HcOSC6 | 2,3;22,23-Dioxidosqualene → Cucurbitadienol | E246, M261, D490 |
CYP450 | HcCYP87D20 | C11-Oxidation, C20β-Hydroxylation | Fe-binding motif |
CYP450 | HcCYP81Q59 | C2α-Hydroxylation | Heme-binding domain |
Acyltransferase | HcAT1 | C25-Acetylation | BAHD family conserved domain |
Engineered S. cerevisiae strains enable high-yield CuIIa precursor production by rewiring central metabolic pathways:
These strategies culminated in strain DNCm87-03, which produces 46.41 mg/L of 11-carbonyl-20β-hydroxy-Cuol and 126.47 mg/L total cucurbitacin triterpenoids in shake flasks—the highest reported microbial yield [6]. Fed-batch fermentation in cane molasses medium further increased cucurbitadienol titers to 794.7 mg/L [6].
Table 2: Performance of Engineered Yeast Strains for Cucurbitacin Intermediate Production
Strain | Engineering Strategy | Product | Titer | Conditions |
---|---|---|---|---|
YS58-EfmvaE | EfHMGR overexpression | Squalene | 28.02 mg/g DCW | Shake flask |
Cuol01-1 | MVA augmentation + HcOSC6 integration | Cucurbitadienol | 133.21 mg/L | Shake flask |
DNCm87-03 | EfHMGR + CYP87D20 + HcOSC6 optimization | 11-Carbonyl-20β-hydroxy-Cuol | 46.41 mg/L | Shake flask |
SQ3-5 | ERG1 downregulation + MVA engineering | Squalene | 4.94 g/L | Fed-batch (molasses) |
N. benthamiana serves as a scalable plant platform for rapid triterpenoid production:
This system also facilitated functional characterization of CYP450s (e.g., HcCYP87D20) within 5 days post-infiltration, proving invaluable for pathway validation [6].
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